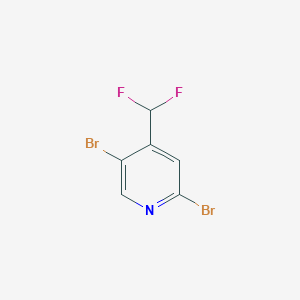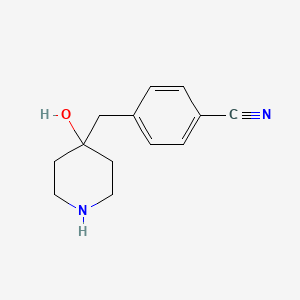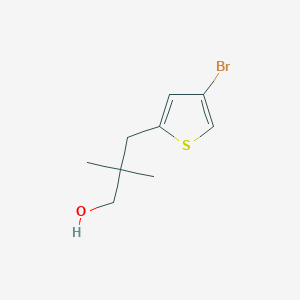
3-(4-Bromothiophen-2-yl)-2,2-dimethylpropan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Bromothiophen-2-yl)-2,2-dimethylpropan-1-ol is an organic compound that features a brominated thiophene ring attached to a dimethylpropanol group
準備方法
Synthetic Routes and Reaction Conditions
One common method is the Suzuki cross-coupling reaction, which involves the reaction of 4-bromothiophene-2-carbaldehyde with a suitable boronic acid in the presence of a palladium catalyst . The reaction conditions often include the use of solvents like 1,4-dioxane and bases such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of catalysts and reagents can be tailored to minimize costs and environmental impact.
化学反応の分析
Types of Reactions
3-(4-Bromothiophen-2-yl)-2,2-dimethylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 3-(4-Bromothiophen-2-yl)-2,2-dimethylpropanal, while substitution with an amine can produce 3-(4-Aminothiophen-2-yl)-2,2-dimethylpropan-1-ol.
科学的研究の応用
3-(4-Bromothiophen-2-yl)-2,2-dimethylpropan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
作用機序
The mechanism of action of 3-(4-Bromothiophen-2-yl)-2,2-dimethylpropan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the thiophene ring can participate in various binding interactions, while the hydroxyl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target molecules and influence biological pathways.
類似化合物との比較
Similar Compounds
3-(4-Bromothiophen-2-yl)-7,8-dihydroxy-2H-chromen-2-one: This compound has similar structural features but includes a chromenone moiety.
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
Uniqueness
3-(4-Bromothiophen-2-yl)-2,2-dimethylpropan-1-ol is unique due to its combination of a brominated thiophene ring and a dimethylpropanol group. This structure provides a balance of reactivity and stability, making it suitable for various applications in organic synthesis and materials science.
特性
分子式 |
C9H13BrOS |
|---|---|
分子量 |
249.17 g/mol |
IUPAC名 |
3-(4-bromothiophen-2-yl)-2,2-dimethylpropan-1-ol |
InChI |
InChI=1S/C9H13BrOS/c1-9(2,6-11)4-8-3-7(10)5-12-8/h3,5,11H,4,6H2,1-2H3 |
InChIキー |
RZUCZUYZQIWNRY-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CC1=CC(=CS1)Br)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


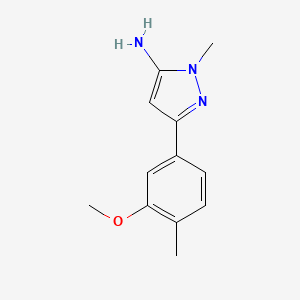
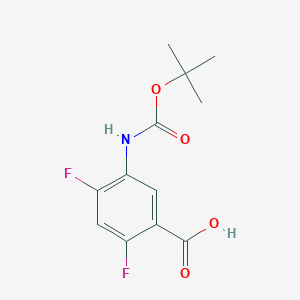
![methyl5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate](/img/structure/B13580948.png)
![3-{3-[(6-azidohexyl)amino]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}piperidine-2,6-dione](/img/structure/B13580951.png)

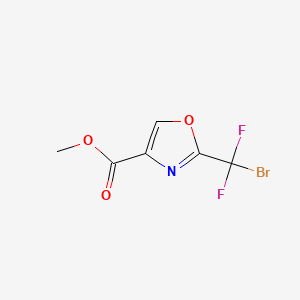

![tert-butyl N-{[1-(hydroxymethyl)-6-oxaspiro[2.5]octan-1-yl]methyl}carbamate](/img/structure/B13580968.png)
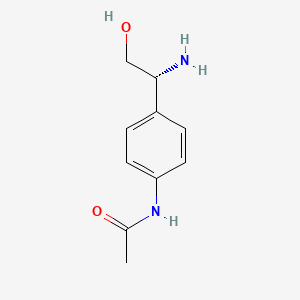

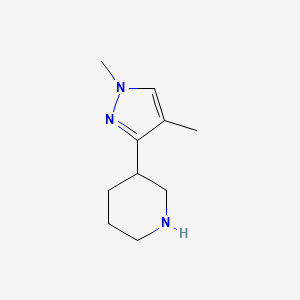
![2-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]-1-(thiophen-2-yl)ethan-1-one](/img/structure/B13580994.png)
